(3-Benzodioxol-5-YL-isoxazol-5-YL)-methanol chemical properties
(3-Benzodioxol-5-YL-isoxazol-5-YL)-methanol chemical properties
An In-depth Technical Guide to the Synthesis and Properties of (3-(1,3-Benzodioxol-5-yl)isoxazol-5-yl)methanol
Executive Summary
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of (3-(1,3-benzodioxol-5-yl)isoxazol-5-yl)methanol. As a distinct 3,5-disubstituted isoxazole, this compound belongs to a class of heterocyclic structures renowned for their versatile applications in medicinal chemistry and materials science.[1][2] Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust framework for researchers, scientists, and drug development professionals. The core focus is on the well-established 1,3-dipolar cycloaddition reaction, which serves as the primary and most efficient route for its synthesis.[3] We present a detailed, field-proven protocol for this synthesis, discuss the expected analytical signatures for structural confirmation, and explore the compound's potential biological significance based on the known activities of the isoxazole scaffold.
Chemical Identity and Physicochemical Properties
(3-(1,3-Benzodioxol-5-yl)isoxazol-5-yl)methanol is a heterocyclic compound featuring a central isoxazole ring substituted at the 3-position with a 1,3-benzodioxole group (also known as a methylenedioxyphenyl group) and at the 5-position with a hydroxymethyl group. The fusion of the aromatic benzodioxole moiety with the versatile isoxazole core makes it a molecule of significant interest for chemical and pharmacological exploration.
Molecular Structure:
Caption: Chemical structure of (3-(1,3-Benzodioxol-5-yl)isoxazol-5-yl)methanol.
Physicochemical Data Summary
Direct experimental data for the target molecule is not extensively published. The following table presents calculated properties for a closely related isomer, (5-(Benzo[d][1][4]dioxol-5-yl)isoxazol-3-yl)methanol (CAS 1105191-28-3), which serve as reliable estimates.[5]
| Property | Value (Estimated) | Source |
| Molecular Formula | C₁₁H₉NO₄ | - |
| Molecular Weight | 219.19 g/mol | [5] |
| Topological Polar Surface Area (TPSA) | 64.72 Ų | [5] |
| LogP (Octanol-Water Partition Coeff.) | 1.56 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 5 | [5] |
| Rotatable Bonds | 2 | [5] |
Synthesis and Mechanism
The most authoritative and efficient method for constructing the 3,5-disubstituted isoxazole core is the Huisgen 1,3-dipolar cycloaddition .[3] This reaction involves the [3+2] cycloaddition of an in situ-generated nitrile oxide with an alkyne (a dipolarophile).[3][6]
For the synthesis of (3-(1,3-Benzodioxol-5-yl)isoxazol-5-yl)methanol, the key precursors are:
-
1,3-Benzodioxole-5-carbaldehyde oxime: This provides the "3-Benzodioxol-5-YL" fragment and is converted into the nitrile oxide dipole.
-
Propargyl alcohol (prop-2-yn-1-ol): This alkyne serves as the dipolarophile and provides the "isoxazol-5-YL-methanol" fragment.
Mechanism:
The reaction proceeds in two primary stages:
-
Generation of Nitrile Oxide: The aldehyde oxime is treated with a mild oxidizing/chlorinating agent, such as N-Chlorosuccinimide (NCS) or sodium hypochlorite, to form an intermediate hydroximoyl chloride. Subsequent elimination of HCl using a base (e.g., triethylamine) generates the highly reactive 1,3-benzodioxole-5-carbonitrile oxide dipole.[6]
-
Cycloaddition: The nitrile oxide rapidly undergoes a concerted, pericyclic reaction with the triple bond of propargyl alcohol to form the stable five-membered isoxazole ring.[3][7] This step is highly regioselective, yielding the 3,5-disubstituted product.
Synthesis Workflow Diagram:
Caption: Synthetic pathway for (3-(1,3-Benzodioxol-5-yl)isoxazol-5-yl)methanol.
Detailed Synthesis Protocol
This protocol is adapted from established procedures for the synthesis of (3-aryl-isoxazol-5-yl)methanol derivatives.[1][8]
Step 1: Synthesis of 1,3-Benzodioxole-5-carbaldehyde oxime
-
Setup: To a solution of 1,3-benzodioxole-5-carbaldehyde (piperonal) (1.0 eq) in a mixture of ethanol and pyridine (10:1 v/v), add hydroxylamine hydrochloride (1.2 eq).
-
Reaction: Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the starting aldehyde.
-
Workup: Pour the reaction mixture into ice-cold water.
-
Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the oxime. Causality Note: The basic pyridine acts as a scavenger for the HCl generated, driving the reaction to completion.
Step 2: Synthesis of (3-(1,3-Benzodioxol-5-yl)isoxazol-5-yl)methanol
-
Setup: Dissolve the 1,3-benzodioxole-5-carbaldehyde oxime (1.0 eq) in a suitable solvent such as DMF or THF in a round-bottom flask.[8]
-
Chlorination: Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise while stirring at room temperature. Monitor the formation of the hydroximoyl chloride by TLC.
-
Cycloaddition: To the reaction mixture, add propargyl alcohol (1.5 eq) followed by the dropwise addition of triethylamine (Et₃N) (2.0 eq). An exothermic reaction may be observed.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Causality Note: Triethylamine is a non-nucleophilic base that facilitates the elimination of HCl to generate the nitrile oxide in the presence of the dipolarophile (propargyl alcohol), minimizing dimerization of the nitrile oxide.[7]
-
Workup: Quench the reaction with water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield the pure title compound.
Spectroscopic and Analytical Characterization
Structural confirmation is achieved through standard spectroscopic techniques. The expected spectral data are extrapolated from known values for the benzodioxole moiety and published data for analogous compounds like (3-para-tolyl-isoxazol-5-yl)methanol.[1]
Expected Spectral Data:
| Technique | Feature | Expected Chemical Shift / Wavenumber | Description |
| ¹H NMR | -OH | δ 2.0-4.0 ppm (broad singlet) | Exchangeable proton of the primary alcohol. |
| -CH₂OH | δ ~4.8 ppm (singlet or doublet) | Methylene protons adjacent to the isoxazole ring and hydroxyl group. | |
| -OCH₂O- | δ ~6.1 ppm (singlet) | Characteristic signal for the methylenedioxy bridge protons. | |
| Isoxazole H-4 | δ ~6.5 ppm (singlet) | Proton on the C4 position of the isoxazole ring. | |
| Aromatic C-H | δ 6.9-7.4 ppm (multiplets) | Protons on the benzodioxole aromatic ring. | |
| FT-IR | O-H Stretch | 3200-3500 cm⁻¹ (broad) | Characteristic of the hydroxyl group hydrogen bonding.[1] |
| Aromatic C-H | ~3100 cm⁻¹ | Stretching vibration of aromatic C-H bonds.[1] | |
| Aliphatic C-H | 2850-2950 cm⁻¹ | Stretching vibrations from the -CH₂- and -OCH₂O- groups.[1] | |
| C=N Stretch | ~1600 cm⁻¹ | Stretching vibration of the C=N bond within the isoxazole ring.[1] | |
| N-O Stretch | 800-900 cm⁻¹ | Stretching vibration of the N-O bond in the isoxazole ring.[1] | |
| C-O Stretch | 1000-1200 cm⁻¹ | Stretching vibrations from the alcohol and ether linkages. |
Potential Biological Significance
While (3-(1,3-Benzodioxol-5-yl)isoxazol-5-yl)methanol has not been extensively studied for its biological activity, the isoxazole scaffold is a well-established "privileged structure" in medicinal chemistry. Isoxazole-containing molecules exhibit a wide spectrum of pharmacological properties, making them valuable leads in drug discovery.[1][2]
-
Broad-Spectrum Activity: The isoxazole ring is a core component in drugs with anticancer, antibacterial, anti-inflammatory, and antiviral activities.[1] Its unique electronic and structural features allow it to interact with a diverse range of biological targets.[1]
-
Enzyme Inhibition: Isoxazole derivatives have been successfully designed as potent enzyme inhibitors. For example, recent studies have highlighted novel isoxazole-based compounds as highly effective xanthine oxidase (XO) inhibitors for the treatment of gout and hyperuricemia.[9]
-
Structural Rationale for Activity: The isoxazole ring can act as a bioisostere for other functional groups, enhancing properties like metabolic stability and pharmacokinetic profiles.[1] The presence of both hydrogen bond donors (-OH) and acceptors (N, O atoms) in the target molecule allows for multiple potential interactions with protein active sites.[1]
Given these precedents, (3-(1,3-Benzodioxol-5-yl)isoxazol-5-yl)methanol represents a promising candidate for screening in various biological assays, particularly in oncology and infectious disease research.
Conclusion
(3-(1,3-Benzodioxol-5-yl)isoxazol-5-yl)methanol is a structurally interesting heterocyclic compound that can be reliably synthesized via a 1,3-dipolar cycloaddition pathway. This guide provides the necessary theoretical and practical framework for its preparation and characterization. By detailing the underlying reaction mechanism, offering a step-by-step synthesis protocol, and predicting its analytical signatures, researchers are equipped to produce and validate this molecule. Its structural similarity to a class of compounds with proven and diverse biological activities suggests that it is a valuable candidate for further investigation in drug development programs.
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Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). Preprints.org. Available at: [Link]
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1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. (2022). Molecules, 27(19), 6667. Available at: [Link]
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Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. (2024). European Journal of Medicinal Chemistry, 300, 116443. Available at: [Link]
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Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient recyclable medium. (2023). ACG Publications. Available at: [Link]
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1,3-Dipolar Cycloaddition of Nitrile Oxide. (2014). Chem-Station Int. Ed. Available at: [Link]
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